N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
“N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[b]thiophene-2-carboxamide” is a compound that belongs to the class of triazolopyrazines . Triazolopyrazines are a type of heterocyclic compounds, which are cyclic compounds with at least two different elements as atom of ring members . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .Scientific Research Applications
Enaminones as Building Blocks
- Synthesis of Substituted Pyrazoles : Novel N-arylpyrazole-containing enaminones were synthesized, leading to various substituted pyridine derivatives with potential antitumor and antimicrobial activities. This study highlights the potential of such compounds in the development of new therapeutic agents (Riyadh, 2011).
Anticonvulsant Activity
- 8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines : These compounds were synthesized and tested for anticonvulsant activity. Several exhibited potent activity, demonstrating the therapeutic potential of the 1,2,4-triazolo[4,3-a]pyrazine ring system as a bioisostere of the purine ring for anticonvulsant activity (Kelley et al., 1995).
Antimicrobial Evaluation
- Synthesis of Thienopyrimidine Derivatives : Reaction of heteroaromatic o-aminonitrile with various compounds resulted in derivatives that exhibited pronounced antimicrobial activity, highlighting the potential for developing new antimicrobial agents (Bhuiyan et al., 2006).
Antibacterial and Antifungal Activity
- Pyrazoline and Pyrazole Derivatives : A series of 2-pyrazolines synthesized from α,β-unsaturated ketones showed significant antimicrobial activity against various organisms, indicating their potential use in antimicrobial therapies (Hassan, 2013).
Phosphodiesterase Type 4 Inhibitors
- Evaluation of Pyrazolo[1,5-a]-1,3,5-triazine Ring System : A new structural class of potent phosphodiesterase type 4 inhibitors was discovered, highlighting the potential for therapeutic applications in this domain (Raboisson et al., 2003).
Antiproliferative Activity
- 2-(([1,2,4]triazolo[4,3-b]-pyridazin-6-yloxy)methyl)-2,4-dimethyl-3,4-dihydro-2Hbenzo[b][1,4]oxazine Derivatives : These compounds inhibited the proliferation of endothelial and tumor cells, indicating their potential in cancer therapy (Ilić et al., 2011).
Anticancer and Antioxidant Agents
- Synthesis of Fused Heterocyclic 1,3,5‐Triazines : These compounds showed moderate anti-proliferation potential against cancer cell lines and exhibited very high antioxidant activity, suggesting their use in anticancer and antioxidant therapies (Bekircan et al., 2005).
Cardiovascular Agents
- 1,2,4-Triazolo[1,5-a]pyrimidines Fused to Heterocyclic Systems : Some of these compounds showed coronary vasodilating and antihypertensive activities, pointing to their potential as cardiovascular agents (Sato et al., 1980).
Mechanism of Action
Target of Action
The primary targets of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[b]thiophene-2-carboxamide are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, respectively .
Mode of Action
This compound interacts with its targets, c-Met and VEGFR-2, by inhibiting their kinase activities . This inhibition results in the disruption of downstream signaling pathways that are essential for cell proliferation and angiogenesis .
Biochemical Pathways
The compound’s action affects the c-Met and VEGFR-2 signaling pathways . The inhibition of these pathways leads to a decrease in cell proliferation and angiogenesis, which are critical for tumor growth and metastasis .
Pharmacokinetics
Similar compounds with a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have been studied for their pharmacokinetic properties . These studies suggest that such compounds may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact the bioavailability of this compound.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and angiogenesis . Specifically, the compound has been shown to inhibit the growth of A549 cells in the G0/G1 phase in a dose-dependent manner, and induce late apoptosis of A549 cells .
Properties
IUPAC Name |
N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O2S/c21-14(11-7-9-3-1-2-4-10(9)23-11)17-8-12-18-19-13-15(22)16-5-6-20(12)13/h1-7H,8H2,(H,16,22)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQACLRARWIHLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCC3=NN=C4N3C=CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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